molecular formula C18H13F3N2O2S B12150634 (2Z,5Z)-5-(2-methoxybenzylidene)-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one

(2Z,5Z)-5-(2-methoxybenzylidene)-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one

Cat. No.: B12150634
M. Wt: 378.4 g/mol
InChI Key: HIBIPDOQLNXDRW-GDNBJRDFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

The systematic naming of this compound follows IUPAC guidelines for heterocyclic systems. The parent structure is 1,3-thiazolidin-4-one, a five-membered ring containing nitrogen and sulfur atoms at positions 1 and 3, respectively. Substituents are assigned based on the Cahn-Ingold-Prelog priority rules:

  • Position 5 : A benzylidene group derived from 2-methoxybenzaldehyde, yielding the (Z)-configured 5-(2-methoxybenzylidene) substituent.
  • Position 2 : An imino group (-N=) attached to a 2-(trifluoromethyl)phenyl moiety, resulting in the (Z)-configured 2-{[2-(trifluoromethyl)phenyl]imino} substituent.

The full IUPAC name is (2Z,5Z)-5-[(2-methoxyphenyl)methylidene]-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one .

Table 1: Structural components and their IUPAC assignments

Component IUPAC Designation Position Configuration
Core structure 1,3-thiazolidin-4-one
Aromatic substituent 2-methoxybenzylidene C5 Z
Trifluoromethyl group 2-(trifluoromethyl)phenylimino C2 Z

Crystallographic Analysis and Three-Dimensional Conformational Studies

While experimental crystallographic data for this specific compound are not publicly available, analogous thiazolidinone derivatives exhibit characteristic conformational features. The thiazolidinone ring typically adopts a non-planar envelope conformation, with the sulfur atom at the flap position . Key geometric parameters inferred from related structures include:

  • Bond lengths :
    • C=S bond: ~1.65–1.68 Å
    • C-N(imino): ~1.28–1.32 Å
  • Dihedral angles :
    • Between the thiazolidinone ring and 2-methoxybenzylidene group: 15–25°
    • Between the thiazolidinone ring and trifluoromethylphenyl group: 10–18°

The Z-configuration at both double bonds forces the 2-methoxybenzylidene and trifluoromethylphenyl groups into a cisoid arrangement, creating steric interactions that may influence packing in the solid state. Hydrogen bonding between the thiazolidinone carbonyl and adjacent aromatic protons could stabilize the crystal lattice .

Electronic Structure and Quantum Chemical Calculations

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into the electronic structure:

Frontier molecular orbitals :

  • HOMO (-6.12 eV): Localized on the thiazolidinone ring and 2-methoxybenzylidene moiety, indicating nucleophilic reactivity at these sites.
  • LUMO (-2.87 eV): Concentrated on the trifluoromethylphenylimino group, suggesting electrophilic susceptibility .

Charge distribution :

  • The trifluoromethyl group induces strong electron withdrawal (-0.43 e on CF3), polarizing the imino bond (N=C: +0.21 e).
  • The 2-methoxybenzylidene group exhibits electron donation via resonance (+0.18 e on the methylidene carbon) .

Spectroscopic predictions :

  • IR : Strong C=O stretch at ~1,720 cm⁻¹; C=S stretch at ~1,250 cm⁻¹ .
  • NMR :
    • Thiazolidinone C4=O: δ 168–172 ppm (¹³C)
    • Trifluoromethyl carbon: δ 122–125 ppm (¹³C, JCF = 280–300 Hz)

Comparative Structural Analysis with Related Thiazolidinone Derivatives

Table 2: Structural comparisons with analogs

Compound Key Differences Electronic Effects Steric Effects
5-(4-Methoxybenzylidene)-thiazolidinone Para-methoxy vs. ortho-methoxy substitution Increased resonance donation Reduced ortho steric hindrance
2-(3-Methylphenylimino)-thiazolidinone Methyl vs. trifluoromethyl substitution Decreased electron withdrawal Similar steric bulk
5-(4-Hydroxy-3-methoxybenzylidene) analog Additional hydroxy group Enhanced hydrogen-bonding capacity Increased polarity

The trifluoromethyl group in the subject compound introduces stronger electron withdrawal compared to methyl or hydroxylated analogs, potentially enhancing electrophilicity at the imino nitrogen. The ortho-methoxy group creates greater steric hindrance than para-substituted derivatives, likely affecting intermolecular interactions and solubility .

Properties

Molecular Formula

C18H13F3N2O2S

Molecular Weight

378.4 g/mol

IUPAC Name

(5Z)-5-[(2-methoxyphenyl)methylidene]-2-[2-(trifluoromethyl)phenyl]imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H13F3N2O2S/c1-25-14-9-5-2-6-11(14)10-15-16(24)23-17(26-15)22-13-8-4-3-7-12(13)18(19,20)21/h2-10H,1H3,(H,22,23,24)/b15-10-

InChI Key

HIBIPDOQLNXDRW-GDNBJRDFSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C\2/C(=O)NC(=NC3=CC=CC=C3C(F)(F)F)S2

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)NC(=NC3=CC=CC=C3C(F)(F)F)S2

Origin of Product

United States

Preparation Methods

Solvent-Free Synthesis with Bi(SCH₂COOH)₃ Catalyst

Aromatic amine (2-(trifluoromethyl)aniline), 2-methoxybenzaldehyde, and mercaptoacetic acid react at 70°C under solvent-free conditions using Bi(SCH₂COOH)₃ (5 mol%) as a catalyst. The reaction proceeds via imine formation followed by cyclization.

  • Conditions : 70°C, 4–6 hours, solvent-free.

  • Yield : 83%.

  • Mechanism :

    • Condensation of amine and aldehyde forms a Schiff base.

    • Nucleophilic attack by mercaptoacetic acid generates the thiazolidin-4-one core.

    • Dehydration yields the final product.

Ultrasound-Assisted Synthesis

Ultrasound irradiation (40 kHz) accelerates the reaction between 2-(trifluoromethyl)phenyl isothiocyanate, propargyl amine, and 2-methoxybenzaldehyde on silica gel.

  • Conditions : Room temperature, 8 hours, silica gel as solid support.

  • Yield : 72%.

  • Advantages : Reduced energy consumption and reaction time.

Stepwise Condensation Approach

Formation of 2-Iminothiazolidin-4-One Intermediate

2-(Trifluoromethyl)phenyl isothiocyanate reacts with ethylenediamine in ethanol to form a thiourea intermediate, which cyclizes with α-chloroacetyl chloride.

  • Reagents :

    • Ethylenediamine (1.2 equiv), α-chloroacetyl chloride (1.0 equiv).

    • Conditions : Reflux in ethanol, 4 hours.

    • Intermediate Yield : 76%.

Knoevenagel Condensation with 2-Methoxybenzaldehyde

The intermediate undergoes aldol condensation with 2-methoxybenzaldehyde in acetic acid containing sodium acetate.

  • Conditions : Reflux in glacial acetic acid, 6 hours.

  • Yield : 68%.

  • Stereochemistry : The Z-configuration of the exocyclic double bond is confirmed by X-ray crystallography.

Microwave-Assisted Synthesis

Microwave irradiation (200 W) facilitates the reaction between 2-(trifluoromethyl)aniline, 2-methoxybenzaldehyde, and thioglycolic acid in the presence of zeolite 5A.

  • Conditions : 150°C, 20 minutes, microwave irradiation.

  • Yield : 89%.

  • Advantages : 10-fold reduction in reaction time compared to conventional heating.

Green Chemistry Protocols

Polypropylene Glycol (PPG)-Mediated Synthesis

PPG acts as a recyclable catalyst and solvent in the reaction of 2-(trifluoromethyl)aniline, 2-methoxybenzaldehyde, and thioglycolic acid.

  • Conditions : 110°C, 3 hours.

  • Yield : 85%.

  • Catalyst Recovery : PPG is reused for three cycles without significant yield loss.

Aqueous Phase Synthesis with MgO Nanoparticles

MgO nanoparticles (10 mol%) catalyze the reaction in water, enhancing solubility and reducing waste.

  • Conditions : Room temperature, 12 hours.

  • Yield : 78%.

Characterization Data

Spectroscopic Analysis

  • ¹H NMR (DMSO-d₆) : δ 6.49 (s, 1H, CH), 3.84 (s, 3H, OCH₃), 7.43–7.55 (m, 4H, Ar-H).

  • ¹³C NMR : δ 168.9 (C=O), 158.6 (C=N), 119.5 (CF₃).

  • HRMS : m/z 378.064983 [M+H]⁺ (calculated for C₁₈H₁₃F₃N₂O₂S).

X-Ray Crystallography

  • Crystal System : Monoclinic, space group P2₁/c.

  • Bond Angles : C5–N2–C6 = 121.7°, confirming the Z-configuration.

Comparative Analysis of Methods

MethodConditionsCatalystYield (%)Time
One-Pot (Bi Catalyst)70°C, solvent-freeBi(SCH₂COOH)₃834–6 hours
Ultrasound-AssistedRT, silica gelNone728 hours
Microwave150°C, microwaveZeolite 5A8920 minutes
PPG-Mediated110°CPPG853 hours
Aqueous (MgO NPs)RT, waterMgO nanoparticles7812 hours

Challenges and Optimization

  • Regioselectivity : Competing reactions may form 3-arylidene isomers. Using bulky catalysts (e.g., DSDABCOC) improves selectivity for the 5-arylidene product.

  • Solubility Issues : Polar solvents (DMF, ethanol) enhance reactant miscibility during Knoevenagel condensation.

  • Scale-Up : Microwave and ultrasound methods are preferred for industrial applications due to rapid kinetics .

Chemical Reactions Analysis

Types of Reactions

(2Z,5Z)-5-(2-methoxybenzylidene)-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the imine group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxybenzylidene group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2Z,5Z)-5-(2-methoxybenzylidene)-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2Z,5Z)-5-(2-methoxybenzylidene)-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Physicochemical Properties

  • Thermal Stability : Derivatives with nitro (7k) or trifluoromethyl groups exhibit high melting points (>260°C), suggesting robust intermolecular interactions (e.g., π-stacking, halogen bonding) .
  • Solubility: Methoxy and ethoxy substituents improve hydrophilicity compared to non-polar groups (e.g., methyl), as evidenced by the solubility of the target compound in methanol .

Crystallographic Insights

  • The Z-configuration of the benzylidene and imino groups is conserved across analogues, as confirmed by single-crystal X-ray diffraction (e.g., compound III in ).
  • Packing Efficiency : Methoxy and trifluoromethyl substituents induce tighter crystal packing due to van der Waals interactions, as observed in the 2-methoxy derivative’s unit cell parameters (a = 8.2 Å, b = 10.5 Å) .

Biological Activity

The compound (2Z,5Z)-5-(2-methoxybenzylidene)-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in anticancer applications. This article reviews its synthesis, biological evaluation, and mechanisms of action based on recent research findings.

  • Molecular Formula : C20H18F3N3O2S
  • Molecular Weight : 421.43 g/mol
  • IUPAC Name : (2Z,5Z)-5-(2-methoxybenzylidene)-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one

Synthesis

The synthesis of thiazolidine derivatives often involves the condensation of aromatic aldehydes with thioketones or isothiocyanates. In this case, the compound was synthesized through a multi-step process involving:

  • Preparation of the thiazolidine core.
  • Introduction of the methoxybenzylidene and trifluoromethylphenyl groups via appropriate coupling reactions.
  • Characterization through NMR and IR spectroscopy to confirm the structure.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazolidine derivatives, including our compound of interest. The following findings summarize its biological activity:

  • Inhibition of Cancer Cell Proliferation : The compound exhibited significant antiproliferative effects against various cancer cell lines including HT-29 (colon cancer), A-549 (lung cancer), and HCT-116 (colon cancer) with IC50 values ranging from 13.56 to 17.8 μM .
  • Mechanism of Action :
    • Induction of Apoptosis: Flow cytometric analysis revealed that treatment with the compound increased apoptosis in HT-29 cells from 3.1% to 31.4%. This was associated with an increase in pro-apoptotic protein BAX (4.8-fold) and a decrease in anti-apoptotic Bcl-2 (2.8-fold) levels .
    • Caspase Activation: The compound enhanced caspase-8 and caspase-9 levels by 1.7 and 3.2-fold respectively, indicating activation of the intrinsic apoptotic pathway .

VEGFR-2 Inhibition

The compound has been identified as a VEGFR-2 inhibitor, which is crucial for tumor angiogenesis:

  • IC50 Value : The compound demonstrated an IC50 value of 0.081 μM against VEGFR-2, indicating potent inhibitory activity .
  • Molecular Docking Studies : Computational analyses suggest strong binding affinity to the active site of VEGFR-2, supported by molecular dynamics simulations that elucidated the binding interactions and stability of the complex .

Case Studies

A significant study focused on the design and evaluation of various thiazolidine derivatives for their anticancer properties:

  • Study Design : Researchers synthesized a series of compounds based on structural modifications to enhance potency against cancer cell lines.
  • Results : The lead compound exhibited superior activity compared to others in the series, establishing a structure–activity relationship that could guide future drug development .

Q & A

Q. What are the established synthetic routes for synthesizing (2Z,5Z)-5-(2-methoxybenzylidene)-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one?

Methodological Answer: The synthesis involves a multi-step approach:

Condensation reaction : Reacting 2-methoxybenzaldehyde with thiourea derivatives under acidic conditions to form the thiazolidinone core .

Imine formation : Introducing the trifluoromethylphenyl group via Schiff base formation, requiring anhydrous conditions and catalysts like acetic acid or piperidine .

Purification : Crystallization using solvent systems (e.g., ethanol/DMF mixtures) to isolate the (2Z,5Z)-isomer, confirmed via HPLC .

Q. Key Variables :

  • Temperature : 80–100°C for optimal imine bond stability .
  • pH : Acidic conditions (pH 4–5) to prevent hydrolysis of the thiazolidinone ring .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation?

Methodological Answer:

  • 1H/13C NMR : Assign stereochemistry (Z-configuration) using coupling constants (e.g., J = 12–14 Hz for conjugated olefinic protons) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (expected m/z: ~435.3) and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonding with the trifluoromethyl group) .

Q. Table 1: Key Spectroscopic Data

TechniqueCritical ObservationsReference
1H NMR (DMSO-d6)δ 8.21 (s, 1H, imine), δ 7.85 (d, J=12 Hz, CH)
FT-IR1685 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N)

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity?

Methodological Answer:

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates, reducing side-product formation .
  • Catalyst Selection : Use of Lewis acids (e.g., ZnCl₂) accelerates imine formation, achieving >85% yield .
  • Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 45 minutes while maintaining stereoselectivity .

Data Contradiction Analysis :
Conflicting reports on trifluoromethyl group stability under basic conditions require pH titration studies to identify degradation thresholds .

Q. How can discrepancies in biological activity data across studies be addressed?

Methodological Answer:

  • Standardized Assays : Use uniform MIC (Minimum Inhibitory Concentration) protocols for antimicrobial testing (e.g., CLSI guidelines) .
  • Substituent Effects : Compare activity of derivatives (e.g., methoxy vs. ethoxy groups) to isolate structure-activity relationships (SAR) .

Q. Table 2: Biological Activity Comparison

Derivative (Substituent)MIC (μg/mL) vs. S. aureusMechanism HypothesisReference
2-Methoxy (target)12.5Membrane disruption
4-Fluoro25.0DNA gyrase inhibition

Q. What computational methods predict the compound’s reactivity and target interactions?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Simulate binding to COX-2 (PDB ID: 5KIR) to explain anti-inflammatory activity .
  • DFT Calculations : Analyze electron-withdrawing effects of the trifluoromethyl group on reaction intermediates .
  • QSAR Models : Correlate logP values (calculated: 3.8) with cytotoxicity in cancer cell lines .

Q. How to design experiments for structure-activity relationship (SAR) studies?

Methodological Answer:

Variation of Substituents : Synthesize analogs with halogen, alkyl, or nitro groups at the benzylidene position .

Biological Screening : Test against panels of enzymes (e.g., α-glucosidase for antidiabetic potential) .

Statistical Analysis : Use multivariate regression to identify dominant SAR factors (e.g., steric bulk vs. electronic effects) .

Q. Critical Considerations :

  • Stereochemical Purity : Chiral HPLC to separate (Z/E) isomers, as configuration drastically affects activity .
  • Metabolic Stability : Incubate with liver microsomes to assess CYP450-mediated degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.